The synthesis of 6-(2,6-Dichlorophenoxy)pyridin-3-amine typically involves several steps, often starting from readily available precursors. One common method includes:
Key parameters during synthesis include temperature control, reaction time, and the use of solvents that can facilitate the reaction without causing side reactions.
The molecular structure of 6-(2,6-Dichlorophenoxy)pyridin-3-amine features:
The structure can be represented using its InChI key: InChI=1/C11H8Cl2N2O/c12-8-2-1-3-9(13)11(8)16-10-5-4-7(14)6-15-10/h1-6H,14H2
, which details its connectivity and stereochemistry.
6-(2,6-Dichlorophenoxy)pyridin-3-amine can participate in various chemical reactions:
These reactions are influenced by factors such as solvent choice, temperature, and concentration.
The mechanism of action for 6-(2,6-Dichlorophenoxy)pyridin-3-amine is primarily linked to its biological activity as a potential pharmaceutical agent. It may function by:
Quantitative data on binding affinities or IC50 values would provide further insight into its efficacy.
Key physical and chemical properties of 6-(2,6-Dichlorophenoxy)pyridin-3-amine include:
Property | Value |
---|---|
Molecular Formula | C11H8Cl2N2O |
Molecular Weight | 255.1 g/mol |
Melting Point | 120 °C |
Boiling Point | Approximately 381.9 °C |
Density | Approximately 1.421 g/cm³ |
pKa | Approximately 2.66 |
These properties indicate that the compound is relatively stable at room temperature but may require careful handling due to its chlorinated nature.
The applications of 6-(2,6-Dichlorophenoxy)pyridin-3-amine span several fields:
CAS No.: 109403-64-7
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1